molecular formula C5H8F3NO3 B13529919 Methyl O-(trifluoromethyl)-L-serinate

Methyl O-(trifluoromethyl)-L-serinate

Katalognummer: B13529919
Molekulargewicht: 187.12 g/mol
InChI-Schlüssel: TXBYNCPRRIBRFF-VKHMYHEASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl O-(trifluoromethyl)-L-serinate is a compound that features a trifluoromethyl group attached to the serine amino acid. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the molecules it is attached to. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl O-(trifluoromethyl)-L-serinate typically involves the introduction of the trifluoromethyl group into the serine molecule. One common method is the nucleophilic trifluoromethylation, where a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) is used. The reaction conditions often involve the use of a base, such as tetrabutylammonium fluoride, in a solvent like tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl O-(trifluoromethyl)-L-serinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce various trifluoromethylated derivatives .

Wirkmechanismus

The mechanism of action of Methyl O-(trifluoromethyl)-L-serinate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include modifications to protein structures and interactions with enzymes .

Vergleich Mit ähnlichen Verbindungen

Methyl O-(trifluoromethyl)-L-serinate can be compared with other trifluoromethylated compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group with the serine amino acid, providing a versatile building block for various applications in chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel

C5H8F3NO3

Molekulargewicht

187.12 g/mol

IUPAC-Name

methyl (2S)-2-amino-3-(trifluoromethoxy)propanoate

InChI

InChI=1S/C5H8F3NO3/c1-11-4(10)3(9)2-12-5(6,7)8/h3H,2,9H2,1H3/t3-/m0/s1

InChI-Schlüssel

TXBYNCPRRIBRFF-VKHMYHEASA-N

Isomerische SMILES

COC(=O)[C@H](COC(F)(F)F)N

Kanonische SMILES

COC(=O)C(COC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.